molecular formula C13H13ClFN B8031652 1-(3-Chloro-4-fluorophenyl)cyclohexanecarbonitrile CAS No. 944352-60-7

1-(3-Chloro-4-fluorophenyl)cyclohexanecarbonitrile

Cat. No.: B8031652
CAS No.: 944352-60-7
M. Wt: 237.70 g/mol
InChI Key: SCJFDYGODNDGQL-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-fluorophenyl)cyclohexanecarbonitrile is an organic compound with the chemical formula C13H13ClFN. It is a white to pale yellow solid and is known for its applications in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-4-fluorophenyl)cyclohexanecarbonitrile typically involves the reaction of 3-chloro-4-fluoroaniline with cyclohexanecarbonitrile under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined in precise ratios. The process is optimized for high yield and purity, often involving multiple purification steps to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-4-fluorophenyl)cyclohexanecarbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

1-(3-Chloro-4-fluorophenyl)cyclohexanecarbonitrile has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-fluorophenyl)cyclohexanecarbonitrile involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chloro-4-fluorophenyl)cyclohexane: Similar in structure but lacks the nitrile group.

    1-(3-Chloro-4-fluorophenyl)cyclohexanol: Contains a hydroxyl group instead of a nitrile group.

    1-(3-Chloro-4-fluorophenyl)cyclohexanone: Contains a ketone group instead of a nitrile group.

Uniqueness

1-(3-Chloro-4-fluorophenyl)cyclohexanecarbonitrile is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, as well as the nitrile group on the cyclohexane ring. This combination of functional groups imparts specific chemical and physical properties that make it valuable for various applications .

Properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)cyclohexane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClFN/c14-11-8-10(4-5-12(11)15)13(9-16)6-2-1-3-7-13/h4-5,8H,1-3,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCJFDYGODNDGQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#N)C2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701227123
Record name 1-(3-Chloro-4-fluorophenyl)cyclohexanecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701227123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944352-60-7
Record name 1-(3-Chloro-4-fluorophenyl)cyclohexanecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=944352-60-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Chloro-4-fluorophenyl)cyclohexanecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701227123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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